

4-Chloro-1H-indazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-1H-indazole

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This technical guide provides an in-depth overview of the core physical and chemical properties of **4-Chloro-1H-indazole**, a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making it a compound of significant interest in the development of novel therapeutics.^{[1][2][3]}

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **4-Chloro-1H-indazole** are summarized in the table below, providing a consolidated reference for laboratory use.

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClN ₂	[4]
Molecular Weight	152.58 g/mol	[4]
Melting Point	155-160 °C	[4]
Boiling Point	309.5±15.0 °C (Predicted)	[4]
Density	1.425±0.06 g/cm ³ (Predicted)	[4]
pKa	12.82±0.40 (Predicted)	[4]
Appearance	Off-white to light yellow solid	[4]

Spectral Data

Key spectral data for the characterization of **4-Chloro-1H-indazole** are provided below.

- ¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz 1H).[5]
- LCMS (ESI pos): m/e 153 (M+1).[5]

Experimental Protocols

The synthesis of **4-Chloro-1H-indazole** can be achieved through various methods. A commonly employed protocol involves the cyclization of 2-methyl-3-chloroaniline.[5]

Synthesis of 4-Chloro-1H-indazole from 2-Methyl-3-chloroaniline[5]

Materials:

- 2-methyl-3-chloroaniline
- Potassium acetate
- Chloroform

- Acetic anhydride
- Isopentyl nitrite
- Water
- Tetrahydrofuran (THF)
- Lithium hydroxide (LiOH)
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO_4)

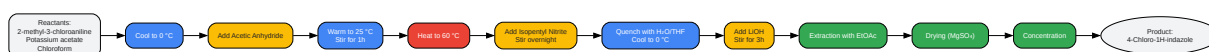
Procedure:

- In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (8.4 mL, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
- Cool the reaction mixture to 0 °C with stirring.
- Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes to the cooled mixture.
- Gradually warm the reaction mixture to 25 °C and stir continuously at this temperature for 1 hour.
- Heat the reaction system to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).
- Stir the reaction mixture at 60 °C overnight.
- After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
- Add lithium hydroxide (LiOH, 20.7 g, 494 mmol) and continue to stir the reaction at 0 °C for 3 hours.

- Add water (200 mL) and perform extraction with ethyl acetate (EtOAc, 300 mL, followed by 100 mL).
- Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield **4-chloro-1H-indazole** as an orange solid.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **4-Chloro-1H-indazole**.



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Caption: Synthesis workflow for **4-Chloro-1H-indazole**.

Reactivity and Stability

4-Chloro-1H-indazole is a stable solid under standard conditions. The indazole ring system is aromatic, which contributes to its stability. The chlorine atom at the 4-position can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The NH proton of the indazole ring can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions. Indazole and its derivatives are known to exist in tautomeric forms, with the 1H-indazole tautomer being the most predominant and thermodynamically stable.^{[1][2]}

Biological Relevance

Indazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities.^[1] These activities include anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties.^[1] While specific signaling pathways for **4-Chloro-1H-indazole** itself are not extensively documented, its role as a key intermediate allows for the synthesis of compounds that target various biological pathways. For instance, derivatives have been developed as kinase inhibitors, which play a crucial role in cell

signaling and are important targets in cancer therapy.[6][7] The functionalization of the indazole scaffold, often starting from intermediates like **4-Chloro-1H-indazole**, is a critical step in the discovery of new therapeutic agents.

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